

Spectroscopic Profile of N,N-Dimethylcyclopropanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: N,N-Dimethylcyclopropanecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethylcyclopropanecarboxamide** (C₆H₁₁NO), a valuable building block in organic synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. The information is presented to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N-Dimethylcyclopropanecarboxamide**. Data is compiled from publicly available spectral databases and predictive models based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.90	Singlet	6H	N-CH ₃
~1.50	Multiplet	1H	CH (cyclopropyl)
~0.85	Multiplet	2H	CH ₂ (cyclopropyl)
~0.70	Multiplet	2H	CH ₂ (cyclopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~173	C=O (amide)
~37	N-CH ₃
~15	CH (cyclopropyl)
~8	CH ₂ (cyclopropyl)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium	C-H stretch (alkyl)
~1645	Strong	C=O stretch (amide)
~1410	Medium	CH ₂ scissoring (cyclopropyl)
~1260	Medium	C-N stretch

MS (Mass Spectrometry) Data[1]

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
113	Moderate	$[M]^+$ (Molecular Ion)
85	Moderate	$[M - CO]^+$
72	Strong	$[M - C_3H_5]^+$ or $[C_4H_8NO]^+$
69	High	$[C_4H_5O]^+$
58	High	$[C_3H_8N]^+$
41	High	$[C_3H_5]^+$ (Cyclopropyl or Allyl Cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a typical laboratory setting and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **N,N-Dimethylcyclopropanecarboxamide** into a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Add approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) to the vial.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be briefly sonicated.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[\[5\]](#)
- Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

Data Acquisition (1H and ^{13}C NMR):

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
- Introduce the sample into the NMR magnet.
- Lock onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **N,N-Dimethylcyclopropanecarboxamide** directly onto the center of the ATR crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire a background spectrum of the empty, clean ATR crystal.

- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

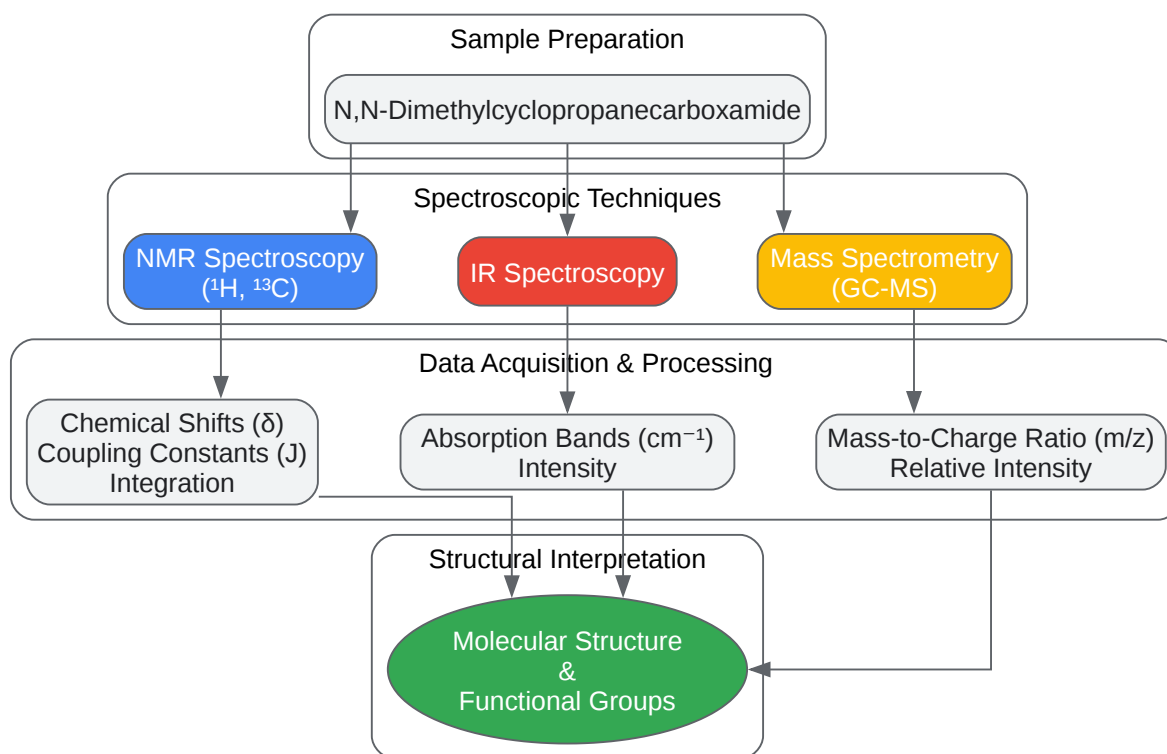
- Prepare a dilute solution of **N,N-Dimethylcyclopropanecarboxamide** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[6\]](#)[\[7\]](#)
- Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

- Set up the Gas Chromatograph (GC) with an appropriate capillary column (e.g., a nonpolar DB-5ms or a similar phase).
- Establish the GC method parameters, including injector temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min), and carrier gas flow rate (e.g., helium at 1 mL/min).
- Set the Mass Spectrometer (MS) parameters, including ionization mode (Electron Ionization at 70 eV), mass range (e.g., m/z 35-300), and scan speed.
- Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC.
- The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and mass analysis.
- The data system will record the mass spectrum of the compound as it elutes from the GC column.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the signals.



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Caption: Workflow for the spectroscopic analysis of **N,N-Dimethylcyclopropanecarboxamide**.

Caption: Correlation of spectroscopic signals to the molecular structure.

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